N,N-Dimethylbenzylsulfamide
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Overview
Description
N,N-Dimethylbenzylsulfamide is an organic compound with the molecular formula C9H14N2O2S It is characterized by the presence of a benzyl group attached to a sulfamide moiety, where the nitrogen atoms are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzylsulfamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with dimethylsulfamide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
C6H5CH2NH2+(CH3)2NSO2NH2→C6H5CH2NSO2N(CH3)2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylbenzylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfamide group to amines or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield N,N-Dimethylbenzylsulfoxide, while reduction with lithium aluminum hydride can produce N,N-Dimethylbenzylamine.
Scientific Research Applications
N,N-Dimethylbenzylsulfamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N,N-Dimethylbenzylsulfamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethylbenzylsulfamide can be compared with other similar compounds, such as:
N,N-Dimethylformamide: A widely used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another solvent and reagent with similar properties to N,N-Dimethylformamide.
N,N-Dimethylsulfamide: A related compound with different substituents on the nitrogen atoms.
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to other dimethylsulfamide derivatives. This uniqueness makes it valuable for specific applications where the benzyl group plays a crucial role in the compound’s activity or reactivity.
Properties
IUPAC Name |
(dimethylsulfamoylamino)methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNAAXGVDGRWOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349987 |
Source
|
Record name | N,N-Dimethylbenzylsulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4726-01-6 |
Source
|
Record name | N,N-Dimethylbenzylsulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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